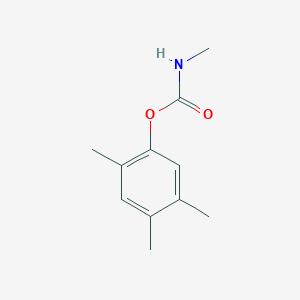

2,4,5-Trimethylphenyl methylcarbamate

Description

Overview of Carbamate (B1207046) Pesticides in Agricultural Science and Industry

Carbamate pesticides are a major class of chemical compounds derived from carbamic acid. researchgate.net They have been widely utilized in agriculture as insecticides, herbicides, and fungicides. frontiersin.org The primary mechanism of action for carbamate insecticides is the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in both insects and mammals. nih.govnih.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the target pest. orst.edu

The development of carbamate pesticides offered an alternative to the more persistent organochlorine pesticides. researchgate.net While effective, the use of carbamates in agriculture and other sectors requires careful management due to their potential toxicity to non-target organisms, including humans and wildlife. frontiersin.org The environmental fate of carbamates is a key area of study, with factors such as hydrolysis, photodecomposition, and microbial degradation influencing their persistence in soil and water. who.intnih.gov

Chemical Classification and Structural Features within Phenyl Methylcarbamates

2,4,5-Trimethylphenyl methylcarbamate belongs to the N-methylcarbamate subclass of carbamate insecticides. The general structure of phenyl N-methylcarbamates consists of a phenyl ring attached to a carbamate group, with a methyl group on the nitrogen atom. The specific properties and insecticidal activity of these compounds are determined by the nature and position of substituents on the phenyl ring. tandfonline.com

The structure-activity relationship of phenyl N-methylcarbamates has been a subject of extensive research. Studies have shown that the electronic and hydrophobic properties of the substituents on the phenyl ring significantly influence the compound's ability to inhibit acetylcholinesterase. tandfonline.comnih.gov The positioning of these substituents (ortho, meta, or para) also plays a critical role in determining the insecticidal potency. tandfonline.com

Historical Development and Evolution of Trimethylphenyl Methylcarbamates in Research

Research into substituted phenyl N-methylcarbamates as insecticides gained significant momentum in the mid-20th century. A notable development in this area was the investigation of trimethylphenyl methylcarbamate isomers. A key commercial product, the insecticide known as Landrin®, is a mixture of two trimethylphenyl methylcarbamate isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate.

A seminal 1970 study by M. Slade and J. E. Casida investigated the metabolic fate of these two major components of Landrin® in various biological systems, including mice, houseflies, and bean plants. Their research provided crucial insights into the metabolism of these compounds, identifying pathways such as hydroxylation of the ring methyl groups and N-methyl group, followed by conjugation. While this study was foundational for understanding the metabolism of trimethylphenyl methylcarbamates, it did not specifically include the 2,4,5-isomer in its analysis.

The historical research focus on the 2,3,5- and 3,4,5- isomers, due to their commercial use in Landrin®, has resulted in a significant lack of published research specifically dedicated to this compound.

Academic Significance in Contemporary Agrochemical and Environmental Research

The academic significance of trimethylphenyl methylcarbamates, as a group, lies in their role as model compounds for studying the structure-activity relationships of carbamate insecticides and their environmental and toxicological profiles. Research on isomers like those found in Landrin® has contributed to a deeper understanding of how subtle changes in molecular structure can affect insecticidal activity, metabolism, and persistence.

However, a review of the available scientific literature reveals a notable gap in the specific investigation of this compound. While its structural similarity to the components of Landrin® suggests it would also exhibit insecticidal properties through cholinesterase inhibition, there is a lack of dedicated studies on its synthesis, comparative insecticidal efficacy, and environmental behavior. This absence from the mainstream of academic research indicates that it has not been a primary candidate for commercial development or a focus of fundamental agrochemical studies, unlike its other isomers. Therefore, its contemporary academic significance is minimal, existing primarily as a structural analog within the broader class of trimethylphenyl methylcarbamates.

Chemical Compound Information

| Compound Name |

| This compound |

| 3,4,5-Trimethylphenyl methylcarbamate |

| 2,3,5-Trimethylphenyl methylcarbamate |

| Phenyl N-methylcarbamate |

| Acetylcholine |

Physicochemical Properties of Trimethylphenyl Methylcarbamate Isomers

| Property | 3,4,5-Trimethylphenyl methylcarbamate | 2,3,5-Trimethylphenyl methylcarbamate | This compound |

| Molecular Formula | C₁₁H₁₅NO₂ nih.gov | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol nih.gov | 193.24 g/mol | 193.24 g/mol |

| CAS Number | 2686-99-9 nih.gov | 2655-15-4 | 671-03-4 |

| Appearance | Data not available | Brown crystalline solid | Data not available |

| Melting Point | Data not available | 124-125 °C | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Water Solubility | Data not available | Data not available | Data not available |

| LogP | Data not available | 2.7 | Data not available |

Structure

3D Structure

Properties

CAS No. |

671-03-4 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2,4,5-trimethylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-7-5-9(3)10(6-8(7)2)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |

InChI Key |

LHRJEMRRXDUAAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC(=O)NC)C |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Transformations of 2,4,5 Trimethylphenyl Methylcarbamate

General Synthetic Methodologies for N-Methylcarbamate Esters from Phenols and Isocyanates

The most prevalent method for synthesizing N-methylcarbamate esters involves the reaction of a phenol (B47542) or naphthol with methyl isocyanate (MIC) in an inert solvent. This reaction is typically facilitated by a basic catalyst, such as triethylamine. The nucleophilic oxygen of the phenol attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbamate (B1207046) ester linkage.

Due to the high toxicity and volatility of methyl isocyanate, alternative and safer synthetic routes have been developed to minimize its direct handling and storage. One significant industrial process involves a multi-step, continuous operation:

Intermediate Formation : Methylamine (B109427) is reacted with diphenyl carbonate in a liquid phase to produce phenol and an intermediate, phenyl-N-methylurethane.

Isocyanate Generation : The phenyl-N-methylurethane mixture undergoes continuous thermal decomposition. This step regenerates phenol and produces a gaseous stream of methyl isocyanate.

Final Reaction : The freshly generated methyl isocyanate gas is then reacted with the desired substituted phenol in the presence of a basic catalyst to yield the final N-methylcarbamate product. This method avoids the storage of large quantities of MIC, enhancing the safety and efficiency of the process.

The following table summarizes the key features of these general synthetic methodologies.

| Method | Reactants | Key Intermediates/Reagents | Catalyst | Advantages | Disadvantages |

| Direct Carbamoylation | Phenol, Methyl Isocyanate | Methyl Isocyanate (MIC) | Basic (e.g., Triethylamine) | Simple, direct one-step reaction. | Requires handling of highly toxic and volatile methyl isocyanate. |

| Indirect Isocyanate Generation | Phenol, Methylamine, Diphenyl Carbonate | Phenyl-N-methylurethane | Basic (e.g., Triethylamine) | Enhanced safety by avoiding storage and transport of MIC; can be a continuous process. | More complex, multi-step process. |

Specific Synthesis Pathways for Trimethylphenyl Methylcarbamate Isomers from Substituted Phenols

While specific literature detailing the synthesis of 2,4,5-trimethylphenyl methylcarbamate is not abundant, its preparation can be confidently inferred from the established synthesis of its isomers. The insecticide known as trimethacarb is a mixture of two positional isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate.

The synthesis of these isomers is achieved through the direct carbamoylation of the corresponding substituted phenols. Specifically, 3,4,5-trimethylphenol or 2,3,5-trimethylphenol is reacted with methyl isocyanate under controlled conditions to form the respective methylcarbamate esters.

By analogy, the specific synthesis of this compound would proceed via the reaction of its phenolic precursor, 2,4,5-trimethylphenol (B3029030), with methyl isocyanate. The availability of 2,4,5-trimethylphenol as a chemical reagent supports this direct synthetic route. sigmaaldrich.comfishersci.comthegoodscentscompany.comfishersci.ca The reaction would follow the general mechanism where the hydroxyl group of 2,4,5-trimethylphenol acts as a nucleophile, attacking the carbonyl carbon of methyl isocyanate.

Biochemical Mechanisms of Action and Metabolic Pathways

Acetylcholinesterase Inhibition: A Core Mechanism of Action for Methylcarbamates

The primary mechanism of toxicity for 2,4,5-trimethylphenyl methylcarbamate, like other methylcarbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govnih.gov This enzyme plays a critical role in the nervous system by hydrolyzing the neurotransmitter acetylcholine, a process essential for the termination of nerve impulses at cholinergic synapses. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission. nih.gov

Molecular Interactions with Cholinesterase Active Sites via Carbamoylation

The inhibition of AChE by methylcarbamates is a multi-step process that culminates in the carbamoylation of a serine residue within the enzyme's active site. nih.gov This process begins with the reversible binding of the methylcarbamate molecule to the active site of AChE, forming an initial enzyme-inhibitor complex. Following this binding, the carbamoyl (B1232498) moiety of the inhibitor is transferred to the hydroxyl group of the active site serine, forming a carbamoylated enzyme and releasing the trimethylphenol leaving group. nih.gov This covalent modification renders the enzyme inactive, as the carbamoylated serine is unable to participate in the hydrolysis of acetylcholine. nih.gov The stability of this carbamoyl-enzyme complex is a key determinant of the inhibitor's potency and the duration of its toxic effect.

Enzymatic Inhibition Kinetics and Reversibility

Table 1: General Kinetic Parameters for Methylcarbamate Inhibition of Acetylcholinesterase

| Parameter | Description | General Range of Values | Significance |

| Kd | Dissociation constant for the initial enzyme-inhibitor complex | Micromolar (µM) to millimolar (mM) | Reflects the initial binding affinity of the carbamate (B1207046) to the enzyme's active site. A lower Kd indicates stronger binding. |

| k2 | Carbamoylation rate constant | Varies widely depending on the carbamate structure | Represents the rate at which the carbamoyl group is transferred to the active site serine. A higher k2 indicates faster inhibition. |

| k3 | Decarbamoylation rate constant | Generally slow, with half-lives ranging from minutes to hours | Determines the rate of spontaneous reactivation of the inhibited enzyme. A slower k3 leads to a longer duration of inhibition. |

This table presents a generalized overview of the kinetic parameters for methylcarbamate inhibitors of acetylcholinesterase. Specific values for this compound are not available but are expected to fall within these general ranges.

Metabolism and Biotransformation in Biological Systems

The metabolic fate of this compound in living organisms is a crucial factor in determining its persistence and potential for long-term effects. Biotransformation processes, which occur in plants, animals, and microorganisms, generally lead to the detoxification of the compound and facilitate its excretion. The primary metabolic pathways involve hydrolysis of the ester linkage, oxidation of the aromatic ring and N-methyl group, and subsequent conjugation of the resulting metabolites. nih.gov

Hydrolytic Degradation by Esterases in Organisms

One of the principal routes of detoxification for methylcarbamates is the enzymatic hydrolysis of the carbamate ester bond. This reaction is catalyzed by various esterases present in organisms, leading to the formation of 2,4,5-trimethylphenol (B3029030) and N-methylcarbamic acid. nih.gov The latter is unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide. The resulting phenol (B47542) is generally less toxic than the parent carbamate and can be further metabolized and excreted. The rate of hydrolysis can vary significantly between different species and is a key factor in the selective toxicity of carbamate insecticides. nih.gov

Oxidative Metabolic Pathways

Oxidative metabolism, primarily mediated by cytochrome P450 monooxygenases, is another major pathway for the biotransformation of this compound. nih.gov Studies on the closely related isomers, 3,4,5- and 2,3,5-trimethylphenyl methylcarbamate, have shown that oxidation can occur at several sites on the molecule. nih.gov The primary points of oxidative attack are the methyl groups on the aromatic ring, leading to the formation of hydroxymethyl derivatives, which can be further oxidized to carboxyphenyl derivatives. nih.gov N-demethylation, resulting from the oxidation of the N-methyl group to an N-hydroxymethyl intermediate, is also a documented metabolic route. nih.gov

Table 2: Major Oxidative Metabolites of Trimethylphenyl Methylcarbamates

| Parent Compound | Primary Site of Oxidation | Resulting Metabolite |

| This compound | Ring methyl groups | Hydroxymethylphenyl methylcarbamates |

| This compound | Ring methyl groups | Carboxyphenyl methylcarbamates |

| This compound | N-methyl group | 2,4,5-Trimethylphenyl N-hydroxymethylcarbamate |

This table is based on the established metabolic pathways of the closely related 3,4,5- and 2,3,5-trimethylphenyl methylcarbamate isomers and represents the expected oxidative metabolites of the 2,4,5- isomer. nih.gov

Conjugation Processes and Formation of Metabolite Adducts in Plants and Animals

The primary metabolites of this compound, particularly the phenolic and hydroxylated derivatives, can undergo conjugation reactions. nih.gov In animals, these metabolites are often conjugated with glucuronic acid or sulfate (B86663) to form water-soluble glucuronides and sulfates, which are then readily excreted in the urine. nih.gov In plants, the primary conjugation process involves the formation of glucosides, where the metabolites are linked to a glucose molecule. nih.gov These conjugation processes are essential for the detoxification and elimination of the compound and its metabolites from the organism, preventing their accumulation in tissues. nih.gov

Comparative Metabolic Profiles of Trimethylphenyl Methylcarbamate Isomers

The metabolism of trimethylphenyl methylcarbamate isomers, particularly the 2,3,5- and 3,4,5-isomers which are components of the insecticide Landrin, has been the subject of scientific investigation. nih.govt3db.ca Studies in various biological systems, including mammals (mice), insects (houseflies), and plants (bean plants), have revealed that the primary metabolic routes involve oxidation and hydrolysis. nih.govt3db.ca

The initial and most significant metabolic attacks on these molecules occur at two primary sites: the N-methyl group of the carbamate moiety and the methyl groups attached to the phenyl ring. t3db.ca These oxidative reactions are primarily catalyzed by microsomal mixed-function oxidases, a superfamily of enzymes also known as cytochrome P450s. nih.govllu.edu This enzymatic action results in the formation of hydroxymethyl derivatives.

Following oxidation, or as an alternative pathway, the carbamate ester linkage is susceptible to hydrolysis, which cleaves the molecule into its constituent trimethylphenol and a methylcarbamic acid derivative. nih.gov The resulting phenolic metabolites can then undergo further conjugation reactions. In mammals, these conjugates are typically glucuronides or sulfates, which increases their water solubility and facilitates their excretion from the body. t3db.ca In plants, the hydroxylated metabolites are often conjugated as glycosides. mdpi.com

While detailed quantitative comparative data for the 2,4,5-isomer is not extensively available in the reviewed literature, the established metabolic pathways for the 2,3,5- and 3,4,5-isomers provide a strong predictive framework for its biotransformation. It is anticipated that this compound would also undergo N-methyl hydroxylation, ring-methyl hydroxylation, and ester hydrolysis. The specific rates and metabolite ratios would, however, be influenced by the unique steric and electronic properties conferred by the 2,4,5-substitution pattern on the phenyl ring.

The table below summarizes the key metabolic reactions and the types of metabolites formed from trimethylphenyl methylcarbamate isomers based on available research.

| Isomer | Primary Metabolic Pathways | Key Metabolite Types | Conjugation Products (Species Dependent) |

| 2,3,5-Trimethylphenyl methylcarbamate | - N-methyl group oxidation- Ring methyl group oxidation- Ester hydrolysis | - Hydroxymethyl derivatives- Trimethylphenols | - Glucuronides (mammals)- Sulfates (mammals)- Glycosides (plants) |

| 3,4,5-Trimethylphenyl methylcarbamate | - N-methyl group oxidation- Ring methyl group oxidation- Ester hydrolysis | - Hydroxymethyl derivatives- Trimethylphenols | - Glucuronides (mammals)- Sulfates (mammals)- Glycosides (plants) |

| This compound | - N-methyl group oxidation (Predicted)- Ring methyl group oxidation (Predicted)- Ester hydrolysis (Predicted) | - Hydroxymethyl derivatives (Predicted)- 2,4,5-Trimethylphenol (Predicted) | - Glucuronides (mammals, Predicted)- Sulfates (mammals, Predicted)- Glycosides (plants, Predicted) |

Structure Activity Relationship Sar Studies for Biological Potency

Influence of Aryl Substitution Patterns on Cholinesterase Inhibition and Biological Efficacy

The position of the three methyl groups on the phenyl ring of trimethylphenyl methylcarbamate significantly impacts its potency as a cholinesterase inhibitor. The 2,4,5-substitution pattern is one of several possibilities, each conferring different electronic and steric properties to the molecule, which in turn affects its binding affinity to the active site of acetylcholinesterase.

The specific arrangement of methyl groups in 2,4,5-trimethylphenyl methylcarbamate influences how the molecule fits within the binding pocket of acetylcholinesterase. The methyl groups, being electron-donating, can also affect the electronic environment of the carbamate (B1207046) moiety, potentially influencing the rate of carbamoylation and de-carbamoylation, which dictates the duration of inhibition.

Comparative Biological Activity of this compound with Isomeric Analogs

A direct comparison with its isomeric analogs, such as 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate, reveals the subtle yet significant impact of the substitution pattern on biological activity. These isomers are known to be components of the technical-grade insecticide trimethacarb. nih.govnih.gov While all are active as cholinesterase inhibitors, their potencies can differ.

The spatial arrangement of the methyl groups affects the molecule's ability to adopt the optimal conformation for binding to the acetylcholinesterase active site. For example, the steric hindrance presented by a methyl group at a particular position might either facilitate or hinder the approach and proper orientation of the carbamate group for reaction with the serine residue in the enzyme.

Table 1: Comparison of Trimethylphenyl Methylcarbamate Isomers

| Compound | Structure | Key Structural Difference |

| This compound | (Structure of this compound) | Methyl groups at positions 2, 4, and 5 of the phenyl ring. |

| 2,3,5-Trimethylphenyl methylcarbamate | (Structure of 2,3,5-Trimethylphenyl methylcarbamate) | Methyl groups at positions 2, 3, and 5 of the phenyl ring. nih.gov |

| 3,4,5-Trimethylphenyl methylcarbamate | (Structure of 3,4,5-Trimethylphenyl methylcarbamate) | Methyl groups at positions 3, 4, and 5 of the phenyl ring. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

The development of a QSAR model for trimethylphenyl methylcarbamates would involve calculating a range of molecular descriptors for this compound and its isomers. These descriptors would then be statistically correlated with experimentally determined biological activities (e.g., IC50 values for cholinesterase inhibition or LD50 values against specific insect species).

A typical QSAR equation takes the general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

For instance, a hypothetical QSAR model for the insecticidal activity of trimethylphenyl methylcarbamates might look like:

log(1/LD50) = c1(logP) + c2(Σσ) + c3*(Es) + constant**

Where:

log(1/LD50) represents the insecticidal potency.

logP is the octanol-water partition coefficient, a measure of hydrophobicity.

Σσ is the sum of Hammett sigma constants, representing the electronic effects of the substituents.

Es is the Taft steric parameter, quantifying the steric bulk of the substituents.

c1, c2, c3 are coefficients determined from the regression analysis.

Such a model would allow for the prediction of the biological activity of other, unsynthesized trimethylphenyl methylcarbamate analogs, thereby guiding the design of more potent and selective insecticides. While a specific QSAR model for this compound and its isomers was not found in the search results, the principles of QSAR are widely applied in the field of pesticide research. mst.dk

Table 2: Hypothetical Descriptors for a QSAR Model of Trimethylphenyl Methylcarbamates

| Compound | logP (Hydrophobicity) | Σσ (Electronic Effect) | Es (Steric Effect) | Predicted Activity (Hypothetical) |

| This compound | Value | Value | Value | Value |

| 2,3,5-Trimethylphenyl methylcarbamate | Value | Value | Value | Value |

| 3,4,5-Trimethylphenyl methylcarbamate | Value | Value | Value | Value |

Environmental Fate and Ecotoxicological Research

Environmental Degradation Dynamics in Various Compartments

The degradation of a pesticide in the environment is a critical factor in determining its persistence and potential for long-term impact. The primary degradation pathways for 2,4,5-trimethylphenyl methylcarbamate, like other carbamates, include hydrolysis, photodegradation, and microbial metabolism.

Hydrolysis Kinetics in Aqueous and Soil Environments

Hydrolysis is a primary chemical degradation pathway for carbamate (B1207046) insecticides in both aquatic and soil environments. sci-hub.senih.gov The process involves the cleavage of the ester bond, which for N-methylcarbamates like this compound, typically results in the formation of the corresponding phenol (B47542) and methylamine (B109427), particularly in alkaline conditions. researchgate.net The rate of hydrolysis for carbamates is significantly influenced by pH, with the reaction being much faster in alkaline (high pH) conditions compared to neutral or acidic conditions. wa.gov

The study determined the activation energy and entropy for the hydrolysis of the 2,3,5-isomer, which are key parameters for understanding the reaction's dependence on temperature.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 95.1 | kJ mol⁻¹ |

| Activation Entropy (ΔS≠) | +38.4 | J mol⁻¹ K⁻¹ |

Data sourced from a kinetic study on the 2,3,5-isomer. sci-hub.seresearchgate.net

The positive activation entropy value supports the proposed E1cB mechanism. sci-hub.se Given the structural similarity, the 2,4,5-isomer is expected to undergo a similar pH-dependent hydrolysis process, representing a significant degradation route in alkaline environmental compartments.

Photodegradation Studies on Surfaces and in Solution

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly from the ultraviolet (UV) portion of the solar spectrum. nih.gov This process can be a significant environmental fate pathway for pesticides, occurring both on surfaces (such as plant leaves or soil) and in aqueous solutions. mostwiedzy.plmdpi.com Direct photolysis occurs when the pesticide molecule itself absorbs light, leading to chemical reactions like bond cleavage, rearrangement, or cyclization. nih.govuc.pt

Research on the solution photochemistry of Landrin (identified in one study as 3,4,5-trimethylphenyl-N-methyl carbamate, likely a typographical error for the mixture) has been conducted, indicating that photolytic processes do occur for this class of compounds. researchgate.net For many aromatic carbamate pesticides, photodegradation is initiated by the singlet excited state, with the primary reaction being the cleavage of the C-O ester bond, leading to the formation of phenoxyl radicals. nih.gov The efficiency and products of photodegradation can be influenced by the solvent, with different quantum yields observed in aqueous versus non-aqueous environments that mimic leaf surfaces. nih.gov While specific photoproducts or kinetic data for this compound have not been detailed in the available literature, the general principles of carbamate photochemistry suggest it is a relevant degradation pathway. uc.pt

Microbial Biodegradation and Soil Metabolism

Microbial activity is a crucial component of pesticide degradation in soil ecosystems. nih.gov For carbamate pesticides, biodegradation is a well-documented process, with numerous species of bacteria and fungi capable of utilizing them as a source of carbon and nitrogen. nih.govfrontiersin.org The initial and most common step in the microbial metabolism of N-methylcarbamates is the enzymatic hydrolysis of the carbamate ester bond. frontiersin.org This reaction is carried out by carbamate hydrolase enzymes, which cleaves the molecule into its corresponding phenol and methylcarbamic acid, which then spontaneously breaks down. nih.gov

While specific microbial strains that metabolize this compound have not been identified in the reviewed literature, studies on the insecticide trimethacarb show that biodegradation is an important fate process. Research has indicated that the dissipation rate of Landrin in soil is influenced by soil characteristics. capes.gov.br Furthermore, some studies suggest that the degradation of trimethacarb is enhanced in soils with a history of carbamate insecticide application, indicating microbial adaptation. henrys-law.org The degradation products from the hydrolysis of this compound would be 2,4,5-trimethylphenol (B3029030) and methylamine, which can be further utilized by soil microorganisms. frontiersin.org

Environmental Mobility and Distribution Research

The mobility of a pesticide determines its potential to move from the application site into other environmental compartments, such as groundwater or the atmosphere. This movement is governed by the compound's physical and chemical properties in conjunction with environmental factors.

Soil Adsorption, Leaching Potential, and Groundwater Contamination Studies

The mobility of a pesticide in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.govchemsafetypro.com A high Koc value indicates strong adsorption to soil organic matter, resulting in low mobility and a lower potential for leaching into groundwater. Conversely, a low Koc value suggests weak adsorption and a higher leaching potential. chemsafetypro.com

Specific experimental Koc values for this compound are not available in the cited literature. However, an estimated Koc value for its isomer, 2,3,5-trimethylphenyl methylcarbamate, is 470. henrys-law.org According to classification schemes, a Koc value in this range (150-500) suggests medium mobility. General information on trimethacarb indicates a slight risk of leaching to groundwater. herts.ac.uk The potential for a pesticide to leach is a function of its persistence (half-life) and its sorption coefficient (Koc). researchgate.net Compounds that are both persistent and weakly sorbed are most likely to contaminate groundwater. nih.govnih.gov Given the expected moderate persistence and medium mobility, leaching could be a potential transport pathway under certain soil and environmental conditions, such as in sandy soils with low organic matter and high rainfall or irrigation. wa.govwisc.edu

Volatilization from Environmental Matrices

Volatilization is the process by which a chemical transforms from a solid or liquid state into a gas, allowing it to move from soil or water surfaces into the atmosphere. researchgate.net A key parameter for assessing this potential is the Henry's Law constant (H), which relates the partial pressure of a compound in the air to its concentration in water. epa.govnist.gov Chemicals with high Henry's Law constants are more likely to volatilize. nih.gov

Ecological Impact Assessments on Non-Target Organisms (Research Focus)

The introduction of any pesticide into the environment necessitates a thorough evaluation of its potential effects on organisms other than the intended targets. For this compound, a component of the insecticide trimethacarb, research has focused on several key areas to understand its ecological footprint. These areas include its impact on beneficial insects that contribute to pest control and pollination, its toxicity to aquatic life, its influence on the complex communities of soil organisms, and its potential to cause harm to the very crops it is designed to protect.

Effects on Beneficial Arthropods and Pollinators

Carbamate insecticides, the chemical family to which this compound belongs, are generally recognized for their potential to harm beneficial arthropods, including crucial pollinators like honey bees (Apis mellifera) and other Hymenoptera. oasis-lmc.orgnih.gov The mechanism of action, cholinesterase inhibition, is not specific to pests and can affect a wide range of insects. nih.gov

The toxicity of an insecticide to bees is a critical factor in risk assessment. A lower LD50 value indicates higher toxicity. For context, insecticides are often categorized by their acute contact LD50 for honey bees, with substances having an LD50 below 2 µ g/bee being classified as highly toxic. austinpublishinggroup.com

Beyond pollinators, the impact on other beneficial arthropods, such as predatory mites and parasitic wasps that help control pest populations, is also a concern. nih.govresearchgate.net The broad-spectrum nature of many carbamates means they can reduce populations of these natural enemies, potentially leading to secondary pest outbreaks. researchgate.net Research on the specific effects of this compound on a wide range of beneficial arthropods is an area where further investigation is needed to fully understand its ecological impact. researchgate.net

Table 1: General Toxicity of Carbamate Insecticides to Honey Bees

| Chemical Class | General Toxicity to Honey Bees | Common Exposure Routes |

| Carbamates | High | Direct contact, contaminated pollen and nectar |

Note: This table reflects the general toxicity of the carbamate class of insecticides, to which this compound belongs.

Research on Aquatic Organism Responses (Fish and Invertebrates)

The potential for pesticides to contaminate aquatic ecosystems through runoff and leaching is a significant environmental concern. Ecotoxicological research on this compound, primarily through studies on its formulation as trimethacarb, has provided insights into its effects on aquatic organisms.

An EPA fact sheet for trimethacarb reported a 96-hour LC50 of 1.0 mg/L for rainbow trout (Oncorhynchus mykiss), a cold-water fish species, classifying it as highly toxic to this organism. epa.gov For warm-water fish species, the 96-hour LC50 for bluegill (Lepomis macrochirus) was 11.6 mg/L, indicating slight toxicity. epa.gov These studies highlight the variability in sensitivity among different fish species.

A significant data gap has been noted for the toxicity of trimethacarb to aquatic freshwater invertebrates. epa.gov These organisms, such as Daphnia magna, are a critical part of the aquatic food web and are often used as indicator species in ecotoxicological studies. The 48-hour EC50 (the concentration that immobilizes 50% of the population) is a standard measure of acute toxicity for daphnids. oasis-lmc.org While specific data for this compound is lacking, the high toxicity of many carbamates to insects suggests a potential for significant impact on aquatic arthropods.

Table 2: Acute Aquatic Toxicity of Trimethacarb

| Species | Test Duration | LC50/EC50 | Toxicity Classification |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 1.0 mg/L | Highly Toxic |

| Bluegill (Lepomis macrochirus) | 96 hours | 11.6 mg/L | Slightly Toxic |

| Freshwater Invertebrates | Data Gap |

Source: EPA Pesticide Fact Sheet Number 76, Trimethacarb. epa.gov

Impact on Soil Microbiota and Macrofauna

The soil environment is a complex ecosystem teeming with a diverse array of microorganisms and macrofauna that are essential for soil health and fertility. Pesticides can disrupt this delicate balance by affecting non-target organisms.

The impact of pesticides on soil microbial activity is often assessed by measuring changes in soil respiration (CO2 evolution) and the activity of various soil enzymes. researchgate.net While specific studies on the effect of this compound on soil microbial respiration are not widely available, research on other carbamates and pesticides shows that they can have inhibitory effects. sdstate.edu The history of pesticide application in a particular soil can also influence the rate at which new pesticides are degraded, as microbial communities may adapt over time. sdstate.edu Fungicides, another class of pesticides, have been shown to have particularly negative effects on soil enzymatic activities. researchgate.net

Soil macrofauna, such as earthworms, are also at risk from pesticide exposure. researchgate.net Earthworms play a crucial role in soil structure, aeration, and nutrient cycling. researchgate.net Toxicity to earthworms is typically evaluated through LC50 tests, which determine the concentration of a substance in the soil that is lethal to 50% of the test population. regulations.gov Studies on other carbamates have shown that they can be toxic to earthworms, affecting their growth and reproduction. nih.gov For instance, the carbamate carbaryl (B1668338) has been shown to cause anomalies in the sperm of the earthworm Metaphire posthuma. nih.gov While specific LC50 data for this compound on common test species like Eisenia fetida are not available in the reviewed literature, the known effects of other carbamates suggest a potential for adverse impacts.

Table 3: General Effects of Pesticides on Soil Organisms

| Organism Group | Key Functions | Potential Pesticide Impacts |

| Soil Microbiota | Nutrient cycling, decomposition | Inhibition of respiration, altered enzyme activity |

| Earthworms | Soil aeration, nutrient cycling, decomposition | Mortality, reduced growth and reproduction |

Phytotoxicity and Systemic Behavior in Agricultural Crops

Phytotoxicity, the potential for a chemical to cause damage to plants, is a critical consideration for any pesticide applied to agricultural crops. Research has indicated that some carbamates can be translocated within plants, making them effective systemic treatments. nih.gov This systemic action means the pesticide is absorbed by the plant and distributed through its tissues, providing protection from within.

Trimethacarb, which contains this compound, was registered for use on field corn (Zea mays) and popcorn. epa.gov The systemic nature of trimethacarb in plants has been noted. epa.gov The uptake and translocation of pesticides in plants like corn are influenced by the chemical's physicochemical properties, such as its water solubility and octanol-water partition coefficient (log Kow). nih.govresearchgate.netnih.gov Generally, more water-soluble compounds are more readily translocated within the plant. nih.gov For example, research on another carbamate, methiocarb, has shown that its metabolites are systemically distributed throughout corn plants grown from treated seeds. researchgate.net

While beneficial for pest control, the presence of systemic pesticides in plant tissues, including pollen and nectar, can be a route of exposure for non-target organisms like pollinators. nih.gov Furthermore, there is a potential for phytotoxicity to the crops themselves. Some research suggests that trimethacarb can be phytotoxic to the seeds of certain crops, including maize, wheat, and rice. herts.ac.uk However, detailed studies on the specific phytotoxic effects of this compound on corn under various environmental conditions and application rates are not extensively documented in the available literature. Symptoms of phytotoxicity in corn can include stunting, chlorosis (yellowing), and reduced growth. researchgate.net

Table 4: Systemic Behavior and Phytotoxicity of Carbamates in Crops

| Factor | Description | Relevance to this compound |

| Systemic Action | Absorption and translocation of the pesticide within the plant. | Trimethacarb is known to be systemic in plants. epa.gov |

| Phytotoxicity | Potential for the pesticide to cause damage to the plant. | Trimethacarb has been reported to be phytotoxic to some crop seeds. herts.ac.uk |

| Crop Application | Registered for use on field corn and popcorn. epa.gov |

Analytical Chemistry and Method Development in Research

Advanced Extraction and Sample Preparation Techniques for Complex Environmental and Biological Matrices

The accurate analysis of 2,4,5-Trimethylphenyl methylcarbamate from complex environmental samples like soil and water, or biological matrices such as blood, urine, and tissue, is critically dependent on the efficiency of the sample preparation step. nih.gov The primary goal is to extract the target analyte and remove interfering components from the matrix. nih.gov

Commonly employed advanced techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of carbamates from aqueous and biological samples. researchgate.netresearchgate.net For carbamate (B1207046) pesticides, C18 cartridges are frequently utilized. researchgate.netnih.govepa.gov The process involves passing the sample through the cartridge, where the analyte is adsorbed onto the solid phase. After washing away interferences, the target compound is eluted with a small volume of an organic solvent like ethyl acetate (B1210297) or methanol (B129727). nih.govepa.gov This method is valued for being simple, rapid, and sensitive. nih.gov In a study on carbamate insecticides in soil, SPE was used following a shaking extraction method. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for multi-residue pesticide analysis in food and environmental matrices. ingenieria-analitica.com It typically involves an extraction step with a solvent, commonly acetonitrile (B52724), followed by a partitioning step induced by adding salts. ingenieria-analitica.com A subsequent cleanup step, known as dispersive SPE (dSPE), uses a sorbent to remove matrix interferences. researchgate.net

Solvent Extraction: For solid samples like soil, initial extraction is often performed by shaking the sample with a suitable solvent. researchgate.net Acetonitrile is a common choice for extracting carbamates from solid wastes and soils. epa.gov For biological matrices like blood or plasma, protein precipitation with a solvent such as acetonitrile is a standard first step to release the analyte and remove proteins before further cleanup or direct analysis. nih.gov

These preparation techniques are crucial for minimizing matrix effects, which can suppress or enhance the analytical signal, and for concentrating the analyte to levels amenable to instrumental detection. nih.gov

Chromatographic Separation Methodologies for Isomeric Resolution and Quantification

Chromatography is the cornerstone for separating this compound from its isomers and other compounds present in the prepared extract. The choice between gas and liquid chromatography depends largely on the analyte's thermal stability.

Gas chromatography can be used for the analysis of some carbamates, but their thermal lability presents a significant challenge. oup.com To overcome this, specific analytical conditions are required.

The Nitrogen-Phosphorus Detector (NPD) is a highly selective detector for compounds containing nitrogen and phosphorus, making it well-suited for analyzing N-methylcarbamates like this compound. srigc.comscioninstruments.com The NPD offers excellent sensitivity, being approximately 100,000 times more responsive to nitrogen or phosphorus compounds than to hydrocarbons. srigc.com Its principle involves the ionization of the analyte on a heated alkali salt bead (rubidium or cesium) in a hydrogen plasma. srigc.comwikipedia.org When a nitrogen-containing compound exits the GC column and enters the detector, it increases the current flow between electrodes, generating a signal. wikipedia.org

To address analytical challenges such as detector quenching or analyte carry-over in the injector, researchers have developed several strategies. nih.gov These include using packed injection liners, increasing the split ratio to reduce the injected sample volume, and optimizing sample pretreatment steps. nih.gov The use of narrow-bore capillary columns can also enhance sensitivity, resolution, and the speed of analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of thermally unstable compounds like many carbamate pesticides. oup.comfishersci.com The mild conditions of HPLC prevent the degradation of the analyte. oup.com

Reversed-Phase (RP) HPLC is the most common mode used for carbamate separation. fishersci.com

Columns: Analytical separation is typically achieved using a reversed-phase column, most commonly a C18 (octadecylsilane) column. nih.govepa.govjst.go.jp These columns provide good separation for a wide range of carbamates. oup.com

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent, such as methanol or acetonitrile. nih.govjst.go.jp A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate multiple components in a mixture effectively. nih.gov

Detection: While UV detection is possible, it often lacks the required sensitivity and selectivity for trace analysis in complex matrices. fishersci.com Therefore, post-column derivatization followed by fluorescence detection is a widely adopted technique based on U.S. EPA Method 531.2. fishersci.comthermofisher.comepa.gov In this method, after the carbamates are separated on the column, they are hydrolyzed with sodium hydroxide (B78521) at an elevated temperature to produce methylamine (B109427). epa.gov This methylamine then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound (like 2-mercaptoethanol) to form a highly fluorescent derivative, which is then detected. epa.gov

The following table summarizes typical conditions for HPLC analysis of carbamates.

| Parameter | Condition | Source |

| Technique | Reversed-Phase HPLC | fishersci.comjst.go.jp |

| Column | C18 (e.g., Spherisorb C18, Acclaim Carbamate) | nih.govfishersci.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | jst.go.jpnih.gov |

| Detection | Fluorescence with Post-Column Derivatization | fishersci.comthermofisher.comepa.gov |

| Derivatizing Agents | o-phthalaldehyde (OPA) and 2-mercaptoethanol | epa.gov |

| Excitation / Emission | ~330-340 nm / ~465 nm | fishersci.comepa.gov |

Mass Spectrometry (MS) Applications for Identification, Confirmation, and Trace Analysis

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the analysis of this compound, offering unparalleled selectivity and sensitivity for identification and trace-level quantification. lcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for analyzing carbamate pesticides in complex matrices. ingenieria-analitica.comnih.gov Its high sensitivity allows for the detection of contaminants at very low concentrations (pg/mL levels). thermofisher.com

The process generally involves:

Chromatographic Separation: An HPLC system separates the components of the sample extract.

Ionization: The column eluent is directed to an ion source, typically an electrospray ionization (ESI) source, which generates charged molecules (ions) from the analytes. lcms.cz

Mass Analysis: The ions are then analyzed in a tandem mass spectrometer, such as a triple quadrupole. In the Selected Reaction Monitoring (SRM) mode, the first quadrupole selects a specific precursor ion (e.g., the protonated molecule [M+H]+ of the target carbamate). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. nih.govnih.gov

This SRM technique is exceptionally selective and significantly reduces background noise, enabling reliable quantification at trace levels. nih.gov The fragmentation pattern of carbamates is often characteristic; for instance, N-methylcarbamates frequently exhibit a neutral loss of methyl isocyanate (CH3NCO), which corresponds to a mass difference of 57 Da. nih.gov The ratio of different SRM transitions for a single compound provides a high degree of confidence in its identification. nih.gov

Method Validation and Performance Characterization in Academic Research (e.g., limits of detection, recovery, linearity, confidence intervals)

For analytical methods to be considered reliable and accurate in a research context, they must undergo rigorous validation. nih.gov This process establishes the performance characteristics of the method and ensures the data generated is fit for its intended purpose. europa.eu Key validation parameters include:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. wiley.comnih.gov For carbamate pesticides analyzed by LC-MS/MS in food matrices, LOQs are often in the low µg/kg range, for example, 0.5–5.0 µg/kg. nih.gov

Recovery: This parameter measures the efficiency of the entire analytical procedure, including extraction and cleanup. thermofisher.com It is determined by analyzing a blank sample matrix that has been spiked with a known amount of the analyte. thermofisher.com The percentage of the spiked amount that is measured is the recovery. For carbamate analysis, typical recovery values range from 70% to 120%. researchgate.netingenieria-analitica.comnih.gov For example, a study on carbamates in soil reported average recoveries between 80.53% and 82.06%. researchgate.net

Linearity: An analytical method's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov It is assessed by creating a calibration curve from standards at several concentration levels and evaluating the correlation coefficient (r²), which should ideally be close to 1. thermofisher.com Studies on carbamates have demonstrated linearity over concentration ranges spanning several orders of magnitude. jst.go.jpnih.gov

Precision (Confidence Intervals): Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov For carbamate residue analysis, RSD values are typically required to be below 10-20%. nih.govnih.gov

The following table presents a summary of method validation data for carbamate analysis from various research studies.

| Parameter | Matrix | Analytical Method | Finding | Source |

| Recovery | Soil | HPLC-UV | 80.53 - 82.06% | researchgate.net |

| Recovery | Blood & Urine | HPLC-DAD | 65 - 82% | nih.gov |

| Recovery | Juice | LC-MS/MS | 74.4 - 111.0% | ingenieria-analitica.com |

| LOD/LOQ | Food | LC-MS/MS | LOD: 0.2–2.0 µg/kg; LOQ: 0.5–5.0 µg/kg | nih.gov |

| LOD | Water | SPME-LC-MS/MS | 0.3 - 1.9 µg/L | nih.gov |

| Linearity (Range) | Serum | HPLC | 0.1 - 50 µg/mL | jst.go.jp |

| Precision (RSD) | Juice | LC-MS/MS | 1.4 - 4.1% | ingenieria-analitica.com |

| Precision (RSD) | Food | LC-MS/MS | <10% | nih.gov |

Advanced Research Perspectives and Identified Knowledge Gaps

Computational Approaches in Chemical Biology and Environmental Science (e.g., advanced QSAR applications)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, are pivotal in modern chemical biology and environmental science. nih.govmdpi.com These models establish mathematical relationships between the chemical structure of a compound and its biological activity or toxicity. mdpi.com For carbamates, QSAR models have been developed to predict their acetylcholinesterase (AChE) inhibition, the primary mechanism of their insecticidal action. nih.govmdpi.com

Advanced QSAR applications for trimethylphenyl methylcarbamates could involve the development of three-dimensional (3D-QSAR) models. These models consider the spatial arrangement of atoms, providing more detailed insights into the interaction between the carbamate (B1207046) and the active site of the AChE enzyme. t3db.ca Such models can help in designing new carbamate derivatives with improved selectivity and reduced off-target effects.

In environmental science, QSAR models are instrumental in predicting the environmental fate of pesticides, including their persistence, mobility, and potential for bioaccumulation. ecetoc.org For 2,4,5-trimethylphenyl methylcarbamate, specific QSAR models could be developed to predict its soil sorption coefficient (Koc), degradation half-life, and bioconcentration factor (BCF) in aquatic organisms. These predictive models are crucial for conducting environmental risk assessments where experimental data is scarce. epa.gov The development of these models relies on calculating various molecular descriptors that characterize the compound's physicochemical properties.

| Descriptor Type | Relevance for this compound QSAR/QSTR Models | Potential Application |

| Topological Descriptors | Describe the connectivity and branching of the molecule. | Predicting water solubility and soil mobility. |

| Geometric Descriptors | Relate to the 3D structure of the molecule, such as molecular surface area and volume. | Modeling the binding affinity to acetylcholinesterase. |

| Electronic Descriptors | Characterize the electron distribution, including dipole moment and partial charges. | Predicting reactivity and the potential for hydrolysis. |

| Quantum-Chemical Descriptors | Derived from quantum mechanical calculations, providing insights into electronic properties and reactivity. mdpi.com | Elucidating the mechanism of acetylcholinesterase inhibition. |

Interdisciplinary Research Integrating Chemistry, Biology, and Environmental Modeling

A holistic understanding of the impact of this compound necessitates an interdisciplinary approach that integrates chemistry, biology, and environmental modeling. This approach allows for the translation of molecular-level interactions into ecosystem-wide consequences.

The integration of chemical and biological studies can elucidate the metabolic pathways of this compound in various organisms. While the primary mode of action is the inhibition of acetylcholinesterase, understanding its metabolism is crucial for assessing its potential for detoxification or bioactivation in both target and non-target species. nih.govt3db.ca This involves identifying the enzymatic systems responsible for its breakdown and the chemical nature of the resulting metabolites. nih.gov

Environmental fate models, such as PEARL (Pesticide Emission Assessment at Regional and Local scales) and SWASH (Surface Water and Sediments), can be parameterized with chemical-specific data (e.g., degradation rates, sorption coefficients) to simulate the transport and distribution of this compound in various environmental compartments. pesticidemodels.eu These models can help predict environmental concentrations under different agricultural scenarios and identify areas at high risk of contamination. mdpi.comacs.org The accuracy of these models is highly dependent on the quality of the input data, underscoring the need for robust experimental studies on the compound's environmental behavior. epa.gov

The "push-pull" strategy in integrated pest management (IPM) is an example of interdisciplinary research, combining chemical ecology with agricultural science to develop more sustainable pest control methods. acs.org Research in this area could explore the potential of this compound or its derivatives as part of such strategies. mdpi.com

| Discipline | Contribution to Interdisciplinary Research on this compound |

| Chemistry | Synthesis of analytical standards, elucidation of degradation pathways, and identification of metabolites. unl.edu |

| Biology | In vitro and in vivo studies to determine toxicokinetics, toxicodynamics, and effects on non-target organisms. researchgate.net |

| Environmental Science | Field and laboratory studies to determine environmental fate parameters (e.g., soil half-life, leaching potential). mdpi.com |

| Computational Modeling | Development of QSAR and environmental fate models to predict toxicity and environmental concentrations. europa.eu |

Critical Analysis of Data Deficiencies and Future Research Priorities for Trimethylphenyl Methylcarbamates in Academic Literature

Despite its use as a component of the insecticide trimethacarb, there is a notable scarcity of publicly available, peer-reviewed data specifically on this compound. herts.ac.uk Much of the existing information is for carbamates as a general class or for the trimethacarb mixture. This presents a significant knowledge gap that hinders a detailed and specific risk assessment of this isomer.

Identified Data Deficiencies:

Advanced Toxicological Profile: While the primary mode of action (AChE inhibition) is known for carbamates, detailed studies on the potential for endocrine disruption, immunotoxicity, and neurodevelopmental effects of this compound are lacking. nih.govt3db.ca

Environmental Fate and Behavior: There is a need for more comprehensive data on the abiotic and biotic degradation pathways of this compound in different environmental matrices (soil, water, sediment). Information on the formation and toxicity of its degradation products is also limited.

Ecotoxicology: While general toxicity to some aquatic organisms may be inferred from data on trimethacarb, species-specific toxicity data for this compound, particularly for non-target terrestrial and aquatic invertebrates and vertebrates, is not readily available. herts.ac.uk

Metabolism in Non-Target Organisms: Understanding the metabolic fate of this compound in a wider range of non-target organisms is crucial for assessing its broader ecological risks.

Future Research Priorities:

Isomer-Specific Research: Future studies should focus on the individual isomers of trimethylphenyl methylcarbamate to delineate any differences in their toxicological and environmental profiles.

Development of Specific Analytical Methods: Robust and sensitive analytical methods are needed for the detection and quantification of this compound and its key metabolites in various environmental and biological samples.

Integrated 'Omics' Studies: The application of genomics, proteomics, and metabolomics can provide a systems-level understanding of the biological response of organisms to this compound exposure.

Long-Term Environmental Monitoring: Monitoring studies are required to determine the actual environmental concentrations of this compound in agricultural landscapes where trimethacarb has been used.

Development and Validation of Predictive Models: There is a clear need to develop and validate specific QSAR and environmental fate models for this compound to support regulatory risk assessments and guide future research. nih.gov

Addressing these data deficiencies and pursuing these research priorities will be essential for a more complete and scientifically sound evaluation of the potential risks associated with this compound. This will ultimately contribute to the development of more sustainable pest management practices and the protection of environmental health. dataintelo.comnumberanalytics.comfuturemarketinsights.comresearchgate.net

Q & A

Q. What are the recommended analytical methods for quantifying 2,4,5-trimethylphenyl methylcarbamate in environmental or biological samples?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is widely used due to its sensitivity and specificity. For example, alkaline hydrolysis followed by derivatization with chromogenic agents (e.g., p-nitrophenyl-azo fluoroborate) enables spectrophotometric detection at 510 nm, as demonstrated in analogous carbamate analysis . Gas chromatography (GC) with electron capture detection (ECD) may also be applied for volatile derivatives. Method optimization should include validation of recovery rates, limit of detection (LOD), and interference elimination using adsorption chromatography for complex matrices .

Q. How can the purity and structural identity of synthesized this compound be verified?

Purity can be assessed via GC or HPLC with reference standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to resolve aromatic proton environments and carbamate functional groups. Fourier-transform infrared spectroscopy (FTIR) can identify characteristic C=O (1690–1740 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches. Mass spectrometry (MS) further confirms molecular weight (193.242 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties critical for experimental design?

Critical properties include:

- Density : 1.0±0.1 g/cm³

- Boiling point : 294.9±40.0 °C at 760 mmHg

- LogP : 2.55 (indicates moderate lipophilicity, relevant for bioaccumulation studies)

- Stability : Degrades under high temperatures or alkaline conditions; store at 0–6 °C in airtight containers .

Advanced Research Questions

Q. How does the spatial arrangement of methyl groups (2,4,5- vs. 3,4,5-substitution) affect the compound’s bioactivity?

Structural isomerism significantly impacts bioactivity. For instance, 2,3,5-trimethylphenyl methylcarbamate (trimethacarb) exhibits insecticidal properties by inhibiting acetylcholinesterase, while positional isomerism alters binding affinity to target enzymes. Computational modeling (e.g., molecular docking) and comparative bioassays using purified isomers are recommended to elucidate structure-activity relationships .

Q. What methodological challenges arise in studying environmental degradation pathways of this compound?

Degradation studies require isotopic labeling (e.g., ¹⁴C-tracers) to track metabolites in soil/water systems. Hydrolysis products (e.g., methylcarbamic acid and substituted phenols) can be identified via LC-MS/MS. Conflicting data may arise due to variable pH, microbial activity, or photolysis rates; thus, controlled microcosm experiments with standardized OECD guidelines are advised .

Q. How can researchers resolve contradictions in toxicity data across studies?

Discrepancies in toxicity (e.g., LC₅₀ values) often stem from differences in test species, exposure routes, or impurity profiles. A meta-analysis approach with strict inclusion criteria (e.g., standardized OECD protocols) is essential. Cross-validation using in vitro models (e.g., zebrafish embryos) and in silico toxicity prediction tools (e.g., QSAR) can harmonize datasets .

Q. What advanced techniques are suitable for probing the compound’s interaction with non-target organisms?

- Metabolomics : LC-MS-based profiling to identify disrupted biochemical pathways.

- Transcriptomics : RNA sequencing to assess gene expression changes in exposed organisms.

- Electrophysiology : Patch-clamp studies to evaluate acetylcholinesterase inhibition kinetics .

Data Contradictions and Recommendations

- CAS Registry Conflicts : The compound is variably listed as 2686-99-9 (3,4,5-isomer) in some sources vs. 2655-15-4 (2,3,5-isomer) in others . Researchers must confirm isomer identity via analytical methods.

- Stability Claims : While industrial-grade material is stable as a semi-solid oil , lab-grade samples may degrade faster due to impurities; periodic purity checks are advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.